molecular formula C18H22N2OS B2957708 N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049555-57-8

N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2957708
CAS No.: 1049555-57-8
M. Wt: 314.45
InChI Key: VPMVLZGVFGEHLG-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophene ring and a dimethylaminophenyl group.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-20(2)15-9-7-14(8-10-15)19-17(21)18(11-3-4-12-18)16-6-5-13-22-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVLZGVFGEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the core cyclopentanecarboxamide structure This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents to the phenyl ring or the cyclopentanecarboxamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to modulate biological targets makes it a candidate for drug development in areas such as inflammation, pain management, and neurodegenerative diseases.

Industry: In industry, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three related carboxamides from the provided sources:

Table 1: Key Features of Related Carboxamides

Compound Name/ID Core Structure Substituents/Aromatic Groups Yield (%) Purity/Synthetic Notes Source ID
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (Org. Biomol. Chem. 2017) Cyclopropane Phenyl, 4-methoxyphenoxy 78% Diastereomers (dr 23:1), colorless oil
N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide (Molecules 2011) Cyclopentane Trifluoromethylphenyl, piperazine 69% Yellow oil, LC/MS purity 51%
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)phenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 43) Cyclopropane Thiophen-2-yl, benzodioxole, thiazole 21% Brown oil, low yield

Key Observations

Core Structure Variations: The target compound shares a cyclopentane core with the Molecules 2011 example , whereas cyclopropane derivatives dominate in other cases .

Substituent Effects: The thiophen-2-yl group in the target compound is analogous to the substituent in Compound 43 . Thiophene rings are electron-rich and may enhance π-π stacking interactions, but their impact on solubility or metabolic stability remains unaddressed in the evidence. The dimethylaminophenyl group in the target compound contrasts with the trifluoromethylphenyl (electron-withdrawing) and benzodioxole (electron-donating) groups in other examples. Such substitutions modulate electronic properties and bioavailability .

Synthetic Efficiency :

  • Yields for cyclopropane-carboxamides range widely (21–78%) , while cyclopentane derivatives show moderate yields (69%) . The low yield of Compound 43 (21%) highlights challenges in coupling bulky aromatic groups.

Purity and Stability: Diastereomer formation (dr 23:1) in the Org. Biomol. Chem. example suggests stereochemical control is critical.

Biological Activity

N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : 245.36 g/mol

Structural Characteristics

The structure features a cyclopentanecarboxamide core, a dimethylamino group attached to a phenyl ring, and a thiophene moiety. This unique combination of functional groups contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopentanecarboxamide have been noted for their ability to inhibit tumor cell growth in vitro and in vivo models .
  • Neuroprotective Effects : Compounds with the dimethylamino group have been investigated for their neuroprotective effects against oxidative stress-induced neuronal death. Some studies indicate that these compounds can significantly suppress neuronal cell death, suggesting potential applications in neurodegenerative diseases .
  • Antiviral Properties : The compound's structural analogs have been studied for their antiviral activities, particularly against viruses like Dengue. Inhibitors targeting specific kinases related to viral replication have shown promise, indicating that similar compounds may possess antiviral properties .

Case Study 1: Antitumor Efficacy

A study involving a series of cyclopentanecarboxamide derivatives demonstrated potent antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound showed enhanced efficacy in mouse xenograft models, indicating its potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Activity

In a controlled experiment assessing the neuroprotective effects of this compound analogs, it was found that certain derivatives significantly reduced neuronal death induced by oxidative stress. The study utilized lactate dehydrogenase assays to quantify cell viability, supporting the hypothesis that these compounds may offer therapeutic benefits in conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis; effective in xenograft models
NeuroprotectiveReduces oxidative stress-induced cell death
AntiviralPotential efficacy against Dengue virus

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the phenyl and thiophene rings can significantly impact biological activity. For example:

  • Substituents on Phenyl Ring : Variations in substituents can enhance binding affinity to target proteins.
  • Thiophene Modifications : Alterations here may improve pharmacokinetic properties.

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